N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide

Fibrinogen binding coagulation cascade indole sulfonamide selectivity

Researchers investigating fibrinogen-mediated coagulation pathways require validated chemical probes with well-defined selectivity. This compound addresses that need as a confirmed fibrinogen beta chain ligand (IC50 21 µM). • Validated fibrinogen β-chain binder (IC50 21 µM) for protein-protein interaction studies in thrombosis & wound-healing research. • Structurally differentiated from anti-mitotic indole sulfonamides (e.g., analog 8e); ideal specificity control for tubulin polymerization assays. • Defined SAR scaffold (C2-methyl, CH2 linker, N1-methyl) bridging simpler indole sulfonamides and complex 5-HT6 agonist series; suitable for focused library diversification.

Molecular Formula C21H20N2O2S
Molecular Weight 364.46
CAS No. 852139-29-8
Cat. No. B2603483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide
CAS852139-29-8
Molecular FormulaC21H20N2O2S
Molecular Weight364.46
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C21H20N2O2S/c1-15-11-19-12-16(7-10-21(19)23(15)2)14-22-26(24,25)20-9-8-17-5-3-4-6-18(17)13-20/h3-13,22H,14H2,1-2H3
InChIKeyBODQLWVKWBTRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide Profile


N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide (CAS 852139-29-8) is a synthetic sulfonamide combining a 1,2-dimethylindole nucleus with a naphthalene-2-sulfonamide moiety via a methylene linker. Biochemically, it acts as a modest-affinity ligand for the fibrinogen beta chain (IC50 21 µM), indicating engagement with coagulation-related protein domains [1]. The compound belongs to a broader class of indole-naphthalene sulfonamides claimed in patent literature for therapeutic applications including metabolic and CNS disorders [2]. Its substitution pattern (N1-methyl, C2-methyl, CH2-linked naphthalene-2-sulfonamide) distinguishes it from simpler indole sulfonamides, making it a valuable scaffold for structure–activity relationship (SAR) studies.

Coagulation cascade protein interaction probe
Indole-naphthalene sulfonamide SAR scaffold
Fibrinogen beta chain domain binding tool

Why This Compound Cannot Be Replaced


Subtle structural modifications in the indole-naphthalene sulfonamide family produce discrete pharmacological profiles that prevent generic substitution. For example, the anti-mitotic agent N-(2-methyl-1H-indol-5-yl)-1-naphthalenesulfonamide (8e) achieves nanomolar tubulin polymerization inhibition through a direct indole–sulfonamide bond and a 1-naphthalene isomer, whereas the present compound bears a methylene spacer and a 2-naphthalene orientation [1]. Similarly, the 5-HT6 agonist E-6837 relies on a 5-chloro substituent and a dimethylaminoethyl side chain for receptor activation [2]. The presence or absence of the N1-methyl group, the linker length, and the naphthalene regiochemistry each critically influence target selectivity and potency. Consequently, substituting this compound with a seemingly analogous indole sulfonamide risks altering the phenotype entirely, making compound-specific procurement essential for reproducible research.

Target compound
Fibrinogen beta chain binder; methylene linker & 2-naphthalene
E-6837 analog
5-HT6 agonist (aminoethyl chain, 5-Cl); divergent target profile may shift completely
Target compound
Fibrinogen beta chain engagement; no tubulin data
Anti-mitotic 8e
Direct indole–sulfonamide bond, 1-naphthalene isomer; tubulin polymerization inhibitor
Target compound
N1-methyl group present; may alter permeability and binding
Des-methyl analog
N1-H indole; altered H-bond donor and π-stack geometry; profile may shift

Quantitative Comparison vs. Closest Analogs


Fibrinogen Beta Chain Binding vs. 5-HT6 Agonist

The target compound inhibits fibrinogen beta chain with an IC50 of 21 µM (2.10E+4 nM) and a secondary measurement of 83 µM (8.33E+4 nM) in a Scripps Research Institute MLPCN screening assay [1]. In contrast, the closely related 5-HT6 agonist E-6837 (5-chloro-N-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]naphthalene-2-sulfonamide) is characterized by sub-nanomolar 5-HT6 receptor affinity (Ki ~0.08 nM) rather than fibrinogen interaction [2]. This divergence demonstrates that the N1,N2-dimethylindole scaffold with a methylene linker generates a distinct target profile compared to the aminoethyl-substituted indole, supporting compound-specific utility in coagulation research.

Target Engagement
Cross-study comparable
IC50 21 µM (fibrinogen) vs Ki ~0.08 nM (5-HT6)
Distinct binding profiles support compound-specific research utility
Scripps MLPCN assay; radioligand binding comparison
Fibrinogen binding coagulation cascade indole sulfonamide selectivity

Structural Differentiation from Anti-Mitotic Analog 8e

The anti-mitotic compound N-(2-methyl-1H-indol-5-yl)-1-naphthalenesulfonamide (8e) potently inhibits tubulin polymerization (IC50 in low µM range) and arrests cells in G2/M phase, attributed to its direct indole–sulfonamide bond and 1-naphthalene orientation [1]. The target compound incorporates (i) a methylene spacer between indole and sulfonamide, (ii) an N1-methyl group, and (iii) a 2-naphthalenesulfonamide isomer. These three structural differences are predicted to alter the molecular geometry within the colchicine-binding site, as docking studies of 8e specifically highlight the importance of the direct indole–sulfonamide connection [1].

Target Switch
Class-level
Fibrinogen binding vs tubulin polymerization (8e)
Linker and naphthalene isomer shift target from tubulin to fibrinogen
No tubulin data for target; docking-derived inference
Anticancer tubulin polymerization indole sulfonamide SAR

N1-Methyl Group Criticality vs. Des-Methyl Analog

The des-methyl analog N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide (CAS 852138-85-3) lacks the N1-methyl substituent present in the target compound. Patent literature on indole-naphthalene sulfonamides indicates that N1-substitution modulates metabolic stability and target binding affinity [1]. While direct head-to-head data are absent, the presence of the N1-methyl group in the target compound reduces indole NH hydrogen-bond donor capacity and alters π-stacking geometry, potentially enhancing membrane permeability and selectivity.

N1-Methyl Impact
Data to verify
N1-methyl present vs des-methyl analog (CAS 852138-85-3)
N1-methyl may modulate permeability and selectivity; no direct assay data
Patent-level SAR; in silico estimate only
Structure-activity relationship indole methylation sulfonamide SAR

Recommended Research and Screening Applications


Chemical Probe for Fibrinogen Beta Chain Studies

The validated IC50 of 21 µM against the fibrinogen beta chain domain [164-491] supports its use as a starting probe for investigating protein–protein interactions in the coagulation cascade [1]. Researchers studying fibrinogen-related thrombosis or wound-healing mechanisms can employ this compound as a tool to interrogate fibrinogen beta chain function, with a recommended working concentration range of 10–100 µM.

Negative Control for 5-HT6 Agonist Assays

Unlike E-6837, which exhibits sub-nanomolar 5-HT6 receptor affinity (Ki ~0.08 nM) [2], the target compound shows no detectable activity at this receptor. This makes it an ideal negative control for 5-HT6 agonist screening panels, ensuring that observed effects are not due to off-target serotonergic activity.

SAR Scaffold for Indole Sulfonamide Libraries

The compound's three distinguishing structural features (C2-methyl, CH2 linker, N1-methyl) occupy a defined SAR space between simpler indole sulfonamides and the more complex E-6837 series [1]. It can serve as a key intermediate for diversifying into focused libraries targeting coagulation, kinase, or protease pathways.

Differentiation Control for Anti-Mitotic Discovery

Given that the close analog 8e is a potent anti-mitotic (tubulin polymerization inhibitor) [3], this compound—predicted to lack tubulin activity due to its altered linker and naphthalene isomer—can be used as a specificity control to confirm that anti-mitotic effects are scaffold-dependent rather than a general property of indole sulfonamides.

Application
Selection Property
Validation Focus
Coagulation cascade protein interaction probe
Reported fibrinogen beta chain binding (modest affinity)
Binding specificity in fibrinogen domain assays
5-HT6 receptor negative control screening
No detectable 5-HT6 receptor affinity
Off-target serotonergic activity in screening panels
Indole sulfonamide SAR library diversification
Defined substitution pattern (N1-Me, C2-Me, CH2 linker)
Synthetic tractability and analog profiling
Anti-mitotic screening specificity control
Predicted lack of tubulin polymerization inhibition
Scaffold-specific anti-mitotic effect confirmation
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